2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Overview
Description
“2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid” is a chemical compound with the CAS Number: 7103-80-2 . It has a molecular weight of 190.2 and is typically in powder form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a melting point of 147-151°C . It is stable at room temperature and has good solubility, being able to dissolve in various organic solvents .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- The crystal structure of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves catemeric hydrogen bonds and displays a unique hydrogen-bonding behavior, differentiating it from closely related molecules (Lalancette, Brunskill, & Thompson, 1999).
Synthesis and Reaction Studies
- Research indicates that various derivatives of this acid can be synthesized, providing insights into complex organic reactions and molecular structures. For example, reaction with phenylhydrazine results in regioselective products (Koz’minykh et al., 2007), and its involvement in the synthesis of fluorescent compounds for metal ion detection is also noted (Rui-j, 2013).
Structural and Molecular Studies
- Extensive studies on the molecular and structural properties of this compound and its derivatives have been conducted. This includes research on its conformations in solution and crystal form, contributing to a broader understanding of chemical structures and behaviors (Chui et al., 2004).
Potential Applications in Corrosion Inhibition
- Some derivatives of this compound have been studied for their potential as corrosion inhibitors, indicating its relevance in material science and engineering (Saady et al., 2018).
Application in Pharmaceutical Chemistry
- The compound's derivatives have been explored in pharmaceutical chemistry, such as in the synthesis of novel Mannich bases with potential antibacterial properties (Mogilaiah & Sakram, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDCMMVYKIYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449613 | |
Record name | (1-Oxo-indan-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7103-80-2 | |
Record name | (1-Oxo-indan-2-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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